![molecular formula C8H6INO2 B13895111 (7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is a chemical compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of an iodine atom at the 7th position and a methanol group at the 2nd position of the furo[3,2-c]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol typically involves the iodination of a furo[3,2-c]pyridine precursor followed by the introduction of a methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other groups.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the deiodinated compound.
Substitution: The major products are the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Wirkmechanismus
The mechanism of action of (7-Iodofuro[3,2-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The iodine atom and methanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
- (6-Iodo-pyridin-2-yl)-methanol
- (6-Bromo-2-iodofuro[3,2-b]pyridine
Uniqueness
(7-Iodofuro[3,2-c]pyridin-2-yl)methanol is unique due to the specific positioning of the iodine atom and methanol group, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H6INO2 |
|---|---|
Molekulargewicht |
275.04 g/mol |
IUPAC-Name |
(7-iodofuro[3,2-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6INO2/c9-7-3-10-2-5-1-6(4-11)12-8(5)7/h1-3,11H,4H2 |
InChI-Schlüssel |
CPARWHGMMZBEIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC2=C(C=NC=C21)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


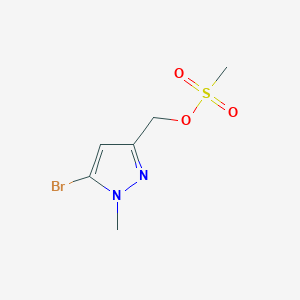
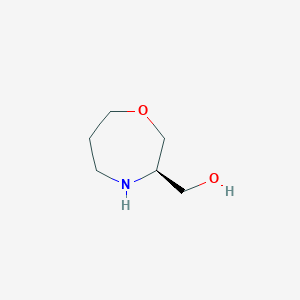
![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)

![tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate](/img/structure/B13895076.png)


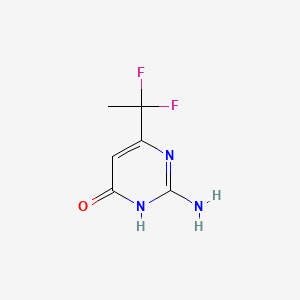
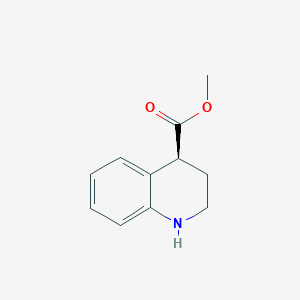
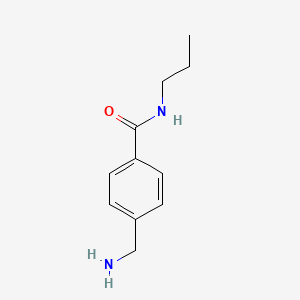
![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)
